

Emprumapimod Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Emprumapimod hydrochloride	
Cat. No.:	B15573614	Get Quote

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Introduction

Emprumapimod hydrochloride, also known as PF-07265803 and formerly as ARRY-797, is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] It has been investigated for its therapeutic potential in conditions such as dilated cardiomyopathy, particularly that associated with lamin A/C gene mutations, and acute inflammatory pain.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **Emprumapimod hydrochloride**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Emprumapimod hydrochloride is the hydrochloride salt of Emprumapimod. The chemical and physical properties of both the free base and the hydrochloride salt are summarized below.

Table 1: Chemical Identifiers of Emprumapimod



Identifier	Value	
IUPAC Name	N-[(2S)-1-amino-4-(dimethylamino)-1-oxobutan- 2-yl]-5-(2,4-difluorophenoxy)-1-(2- methylpropyl)indazole-6-carboxamide	
SMILES	CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C (C=C3)F)F)C(=O)NINVALID-LINKC(=O)N	
InChI Key	JOOOJNJPZINWHM-IBGZPJMESA-N	
Molecular Formula	C24H29F2N5O3	
CAS Number	765914-60-1	

Table 2: Physicochemical Properties of Emprumapimod and its Hydrochloride Salt



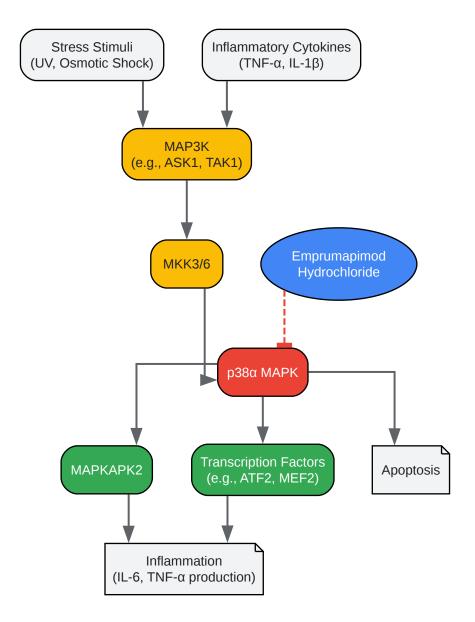
Property	Emprumapimod	Emprumapimod Hydrochloride
Molecular Weight	473.52 g/mol	509.98 g/mol
Appearance	White to off-white solid powder	Solid
pKa (Strongest Acidic)	13.71	Not Available
pKa (Strongest Basic)	9.11	Not Available
LogP	3.2	Not Available
Polar Surface Area	102 Ų	Not Available
Hydrogen Bond Donors	2	Not Available
Hydrogen Bond Acceptors	7	Not Available
Rotatable Bonds	10	Not Available
Solubility	DMSO: 100 mg/mL (211.18 mM)	Not Available
In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline		
In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline)	-	
In vivo formulation 3: ≥ 2.5 mg/mL in 10% DMSO + 90% corn oil	_	

Mechanism of Action: Inhibition of p38α MAPK Signaling

Emprumapimod is a selective inhibitor of p38 α MAPK, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines. The p38 MAPK pathway plays a



crucial role in regulating the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF- α). By inhibiting p38 α , Emprumapimod can effectively block these inflammatory responses.



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Figure 1: Simplified p38α MAPK Signaling Pathway and the inhibitory action of **Emprumapimod hydrochloride**.

Preclinical Research and Experimental Protocols

Emprumapimod hydrochloride has been evaluated in several key preclinical studies to determine its efficacy in models of inflammation and cardiomyopathy. The detailed



experimental protocols from these studies are crucial for reproducibility and further research.

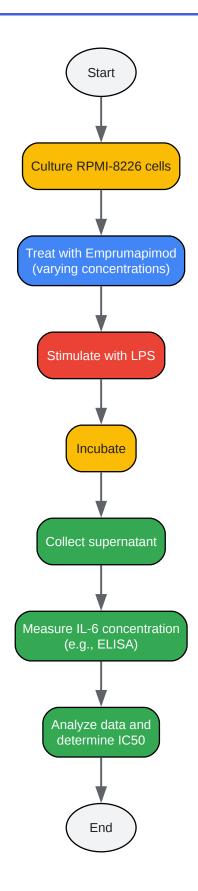
In Vitro Inhibition of LPS-Induced IL-6 Production

A foundational study demonstrated Emprumapimod's potent anti-inflammatory effects in a cellular model.

Experimental Protocol:

- Cell Line: RPMI-8226 human multiple myeloma cells.
- Stimulus: Lipopolysaccharide (LPS).
- Treatment: Cells were treated with varying concentrations of Emprumapimod.
- Endpoint: The concentration of Interleukin-6 (IL-6) in the cell culture supernatant was measured.
- Key Finding: Emprumapimod hydrochloride inhibited LPS-induced IL-6 production with an IC50 of 100 pM.[1]





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Figure 2: Workflow for in vitro assessment of Emprumapimod's effect on IL-6 production.



In Vivo Efficacy in a Multiple Myeloma Xenograft Model

The anti-tumor activity of Emprumapimod was assessed in an in vivo model.

Experimental Protocol:

- Animal Model: SCID-beige mice.
- Tumor Model: Subcutaneous xenografts of RPMI-8226 cells.
- Treatment: **Emprumapimod hydrochloride** administered orally (p.o.) at a dose of 30 mg/kg.
- Endpoints:
 - Inhibition of IL-6 and TNF-α expression.
 - Inhibition of p38 phosphorylation in tumor xenografts.
 - Inhibition of tumor growth.
- Key Findings: Oral administration of Emprumapimod hydrochloride resulted in a 91% inhibition of IL-6, a 95% inhibition of TNF-α, and a 72% inhibition of tumor growth.[1]

Prevention of Left Ventricular Dilatation in a Mouse Model of Dilated Cardiomyopathy

Emprumapimod's potential for treating dilated cardiomyopathy was investigated in a relevant genetic mouse model.

Experimental Protocol:

- Animal Model: LmnaH222P/H222P mice, a model for dilated cardiomyopathy caused by a lamin A/C gene mutation.
- Treatment: **Emprumapimod hydrochloride** administered orally (p.o.) at a dose of 30 mg/kg, twice daily for 4 weeks, starting at 16 weeks of age.
- Endpoints:



- Left ventricular (LV) dilatation.
- Fractional shortening (FS).
- Key Finding: Treatment with Emprumapimod hydrochloride prevented left ventricular dilatation and the deterioration of fractional shortening in the LmnaH222P/H222P mice.

Clinical Development

Emprumapimod hydrochloride has been evaluated in clinical trials for the treatment of dilated cardiomyopathy.

Phase 3 Clinical Trial (NCT03439514)

- Title: A Phase 3, Multinational, Randomized, Placebo-controlled Study of ARRY-371797 (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation (REALM-DCM).
- Study Design: This was a randomized, double-blind, placebo-controlled study.
- Patient Population: Patients with symptomatic dilated cardiomyopathy due to a mutation in the lamin A/C gene.
- Intervention: ARRY-371797 (Emprumapimod) 400 mg twice daily or a matching placebo.
- Primary Outcome: Change from baseline in the 6-minute walk test distance at week 24.
- Status: The trial was terminated due to futility based on a planned interim analysis.

Conclusion

Emprumapimod hydrochloride is a potent and selective p38α MAPK inhibitor with demonstrated preclinical efficacy in models of inflammation and dilated cardiomyopathy. While its clinical development for dilated cardiomyopathy was halted, the extensive preclinical data and its well-characterized mechanism of action make it a valuable tool for researchers investigating the role of the p38 MAPK signaling pathway in various disease processes. The detailed protocols and data presented in this guide are intended to support and facilitate further scientific inquiry into this compound.



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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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